4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol
Description
This compound is a spirocyclic heterocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Key structural attributes include:
- A spiro junction at position 5, linking the oxazine and piperidine moieties.
- Methoxy groups at positions 7 (on the oxazine ring) and 2 (on the phenol ring).
- An isopropyl group at the 1'-position of the piperidine ring.
Synthetic routes for analogous spiro-pyrazolo-oxazine derivatives often involve multi-component reactions or cyclization of hydrazine precursors with carbonyl-containing intermediates .
Properties
IUPAC Name |
2-methoxy-4-(7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-16(2)27-12-10-25(11-13-27)28-20(18-6-5-7-22(30-3)24(18)32-25)15-19(26-28)17-8-9-21(29)23(14-17)31-4/h5-9,14,16,20,29H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAHZXJQBFAQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol is a complex organic molecule with potential biological activities. Its unique structural features suggest it may exhibit various pharmacological properties. This article aims to review the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.541 g/mol. The structural complexity arises from the presence of multiple functional groups including methoxy and piperidine moieties, which are often associated with biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of spiro compounds and the introduction of various substituents. Standard laboratory techniques such as refluxing in solvents like ethanol or methanol are employed to optimize yields and purities.
Antimicrobial Activity
Heterocyclic compounds similar to this one have been noted for their antimicrobial properties. For instance, isatin derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for similar activities in related compounds like the one in focus .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. Given that this compound contains a pyrazolo structure, it may also possess anti-inflammatory properties that warrant further investigation .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may involve modulation of specific receptors or enzymes involved in inflammation or microbial resistance pathways.
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and spiro architecture. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Methoxy groups at positions 2 and 7 improve solubility relative to halogenated derivatives (e.g., Cl or Cl-benzyl groups), which are more lipophilic .
Spiro Junction :
- The piperidine-containing spiro system in the target compound differs from cyclohexane-based analogs (e.g., ), which may alter conformational flexibility and pharmacokinetic properties.
Bioactivity Trends :
- Halogenated derivatives (e.g., Cl or Cl-benzyl) exhibit stronger antimicrobial/antifungal activity, while methoxy-rich compounds (like the target) may prioritize CNS or anti-inflammatory applications .
Research Findings and Mechanistic Insights
- QSAR and Similarity Metrics: Computational models (e.g., Tanimoto and Dice coefficients) highlight structural similarities between the target compound and known kinase inhibitors or antimicrobial agents, particularly in the pyrazolo-oxazine core .
- Synthetic Feasibility : Multi-step routes involving hydrazine intermediates (e.g., ) are critical for constructing the spiro framework. For example, trifluoroacetic acid-mediated cyclizations are common in forming pyrazolo-oxazine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
